molecular formula C9H8N2O3S B14673809 2-(Carbamothioylcarbamoyl)benzoic acid CAS No. 36053-26-6

2-(Carbamothioylcarbamoyl)benzoic acid

Cat. No.: B14673809
CAS No.: 36053-26-6
M. Wt: 224.24 g/mol
InChI Key: FPZAKFSQVPZRLD-UHFFFAOYSA-N
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Description

2-(Carbamothioylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a thiourea-functionalized carbamoyl group at the 2-position. Its structure comprises a benzoyl backbone with a carbamothioylcarbamoyl substituent (–NH–C(=S)–NH–C(=O)–), distinguishing it from simpler benzoic acid derivatives.

Properties

CAS No.

36053-26-6

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-(carbamothioylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H8N2O3S/c10-9(15)11-7(12)5-3-1-2-4-6(5)8(13)14/h1-4H,(H,13,14)(H3,10,11,12,15)

InChI Key

FPZAKFSQVPZRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamothioylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The mixture is heated under reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of 2-(Carbamothioylcarbamoyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamothioylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acid derivatives, while reduction with NaBH4 produces alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Carbamothioylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 2-(Carbamothioylcarbamoyl)benzoic acid, highlighting substituent differences and functional group impacts:

Compound Name Substituent at 2-Position Functional Group Type Molecular Formula Molecular Weight (g/mol) Key References
2-(Carbamothioylcarbamoyl)benzoic acid –NH–C(=S)–NH–C(=O)– Thiourea-linked carbamoyl C₉H₇N₃O₂S 241.24 Inferred
2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid –NH–C(=O)–NH–C(=O)– (urea derivative) Urea-linked carbamoyl C₁₅H₁₁N₂O₄ 283.26
2-Benzoylbenzoic acid –C(=O)–C₆H₅ Aromatic ketone C₁₄H₁₀O₃ 226.23
2-Carbamimidoylbenzoic acid –C(=NH)–NH₂ Amidine C₈H₈N₂O₂ 164.16
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid –N(CH₃)–C(=O)–C(CH₃)₃ Branched alkyl carbamoyl C₁₄H₁₉NO₃ 249.31

Key Observations:

  • Thiourea vs. Urea: The thiourea group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to the urea analog . This may influence crystal packing efficiency, as seen in studies leveraging SHELX software for crystallographic refinement .
  • Electronic Effects: The amidine group in 2-carbamimidoylbenzoic acid exhibits stronger basicity than carbamoyl/thiourea derivatives, altering reactivity in synthetic pathways (e.g., pyrimidine ring formation) .
  • Steric Hindrance: Branched alkyl chains (e.g., in 3-[(2,2-dimethylpropyl)(methyl)carbamoyl]benzoic acid) reduce solubility but improve metabolic stability, a critical factor in drug design .

Physicochemical Properties

  • Hydrogen Bonding: Thiourea derivatives form stronger hydrogen bonds (e.g., N–H···S interactions) than urea or carbamoyl analogs, as inferred from Etter’s graph set analysis of molecular crystals .
  • Solubility: The presence of polar thiourea groups likely improves aqueous solubility compared to hydrophobic benzoyl derivatives (e.g., 2-benzoylbenzoic acid) .
  • Thermal Stability: Urea and thiourea derivatives generally exhibit higher melting points (>200°C) due to extensive intermolecular hydrogen bonding, whereas alkylated carbamoyls (e.g., ) show lower thermal resilience .

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